molecular formula C19H25N3OS B12496419 N-{2-[(1-benzylpiperidin-4-yl)amino]ethyl}thiophene-2-carboxamide

N-{2-[(1-benzylpiperidin-4-yl)amino]ethyl}thiophene-2-carboxamide

Katalognummer: B12496419
Molekulargewicht: 343.5 g/mol
InChI-Schlüssel: PGJASAYGTAHNBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{2-[(1-benzylpiperidin-4-yl)amino]ethyl}thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a thiophene ring, a piperidine ring, and a benzyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(1-benzylpiperidin-4-yl)amino]ethyl}thiophene-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine, under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Attachment of the Thiophene Ring: The thiophene ring can be attached through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane derivative.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using a suitable amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-{2-[(1-benzylpiperidin-4-yl)amino]ethyl}thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carboxamide group to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Benzyl chloride, sodium hydroxide, and dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-{2-[(1-benzylpiperidin-4-yl)amino]ethyl}thiophene-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of neurological disorders, pain management, and inflammation.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of N-{2-[(1-benzylpiperidin-4-yl)amino]ethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, thereby affecting neuronal signaling and function.

Vergleich Mit ähnlichen Verbindungen

N-{2-[(1-benzylpiperidin-4-yl)amino]ethyl}thiophene-2-carboxamide can be compared with other similar compounds, such as:

    N-{2-[(1-phenylpiperidin-4-yl)amino]ethyl}thiophene-2-carboxamide: Similar structure but with a phenyl group instead of a benzyl group.

    N-{2-[(1-benzylpiperidin-4-yl)amino]ethyl}furan-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-{2-[(1-benzylpiperidin-4-yl)amino]ethyl}pyridine-2-carboxamide: Similar structure but with a pyridine ring instead of a thiophene ring.

These compounds share structural similarities but may exhibit different chemical reactivity, biological activity, and pharmacological properties due to the variations in their functional groups and ring systems.

Eigenschaften

Molekularformel

C19H25N3OS

Molekulargewicht

343.5 g/mol

IUPAC-Name

N-[2-[(1-benzylpiperidin-4-yl)amino]ethyl]thiophene-2-carboxamide

InChI

InChI=1S/C19H25N3OS/c23-19(18-7-4-14-24-18)21-11-10-20-17-8-12-22(13-9-17)15-16-5-2-1-3-6-16/h1-7,14,17,20H,8-13,15H2,(H,21,23)

InChI-Schlüssel

PGJASAYGTAHNBI-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1NCCNC(=O)C2=CC=CS2)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.